![molecular formula C60H98O22 B12071814 (3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)
(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one is a complex organic molecule characterized by multiple hydroxyl, methoxy, and oxane groups. This compound is notable for its intricate structure, which includes several stereocenters and conjugated double bonds. It is of interest in various fields of scientific research due to its potential biological activities and complex synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of Oxane Rings: This can be achieved through cyclization reactions involving diols and appropriate leaving groups under acidic or basic conditions.
Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced via nucleophilic substitution reactions, often using methanol and appropriate catalysts.
Conjugated Double Bonds Formation: This can be accomplished through aldol condensation reactions, followed by dehydration steps.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve advanced techniques such as:
Automated Synthesis: Using robotic systems to precisely control reaction conditions and reagent addition.
Flow Chemistry: Continuous flow reactors can provide better control over reaction conditions and improve yields.
Biocatalysis: Enzymes may be used to achieve specific stereochemical outcomes that are challenging to accomplish through traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or carbonyl groups, converting them into single bonds or alcohols.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Methanol (CH₃OH), ammonia (NH₃).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis Studies: The compound serves as a model for studying complex synthetic pathways and stereochemical outcomes.
Catalysis: It can be used to explore new catalytic methods for forming complex organic molecules.
Biology
Enzyme Interaction Studies: Due to its multiple functional groups, it can be used to study enzyme-substrate interactions.
Metabolic Pathways: It may be used to investigate metabolic pathways involving similar structures.
Medicine
Drug Development:
Biomarker Research: It can be used as a biomarker for certain diseases or conditions.
Industry
Material Science:
Agriculture: It may be used in the development of new agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its multiple hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The conjugated double bonds may also play a role in its mechanism of action by participating in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- (3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one
- This compound
Uniqueness
This compound is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its multiple hydroxyl and methoxy groups, along with the conjugated double bonds, make it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C60H98O22 |
|---|---|
Molecular Weight |
1171.4 g/mol |
IUPAC Name |
(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21-,31-25-,32-23-,33-22-,35-26-,40-24+/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
InChI Key |
RXEUEJKMIIQASU-UUKIDBGRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(\C=C(/C=C(\C(C(/C=C(\C=C(/C=C(\C(=O)O3)/C)\OC)/C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)/C)\C)/C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


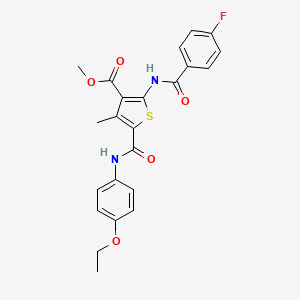

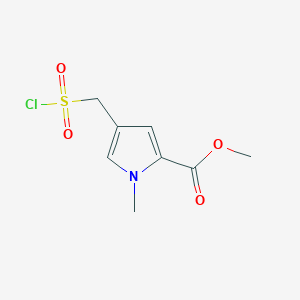


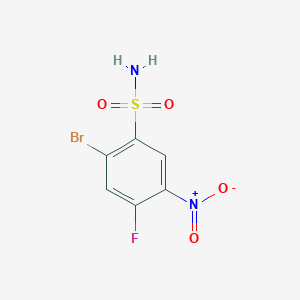
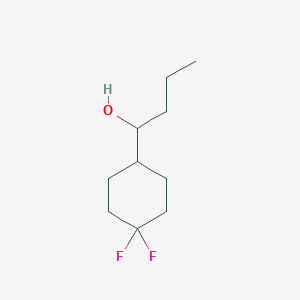

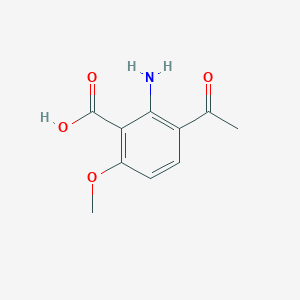
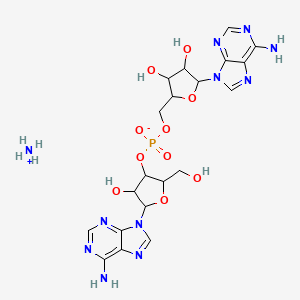
![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)
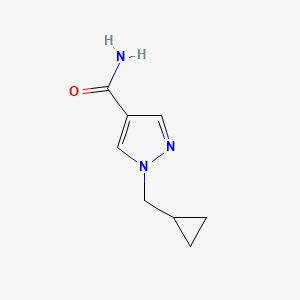
![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)

